2-Aminobenzenesulfonamide

Description

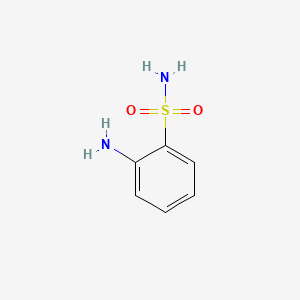

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZSBRQTAHVVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186717 | |

| Record name | 2-Aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-62-5 | |

| Record name | 2-Aminobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YME8QXY8ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Aminobenzenesulfonamide (also known as Orthanilamide). This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Chemical Identity and Structure

This compound is an organic compound containing both an amine and a sulfonamide functional group attached to a benzene ring at positions 1 and 2, respectively. It is a key building block in the synthesis of various pharmaceuticals, particularly sulfa drugs, and is utilized in the dye industry.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-aminobenzene-1-sulfonamide[2] |

| Synonyms | Orthanilamide, o-Aminobenzenesulfonamide, o-Sulfanilamide[1][3] |

| CAS Number | 3306-62-5[4] |

| Molecular Formula | C₆H₈N₂O₂S[5] |

| Molecular Weight | 172.20 g/mol [4][5] |

| SMILES | Nc1ccccc1S(N)(=O)=O[4] |

| InChI | 1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)[4] |

| InChIKey | YAZSBRQTAHVVGE-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to pale cream or dark beige to yellow crystalline powder or crystals.[1][5][6] |

| Melting Point | 155-157 °C[4][6] |

| Boiling Point | Data not available |

| Solubility | Freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene.[6] Specific quantitative solubility data is not readily available. |

| pKa | The sulfonamide group is weakly acidic.[7] A specific experimental pKa value for this compound is not readily available in the literature, though theoretical models for primary benzene sulfonamide derivatives exist.[3][8][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Observed Peaks |

| Infrared (IR) Spectroscopy | - N-H stretching (primary aromatic amine): 3459-3338 cm⁻¹ (two strong bands)[6] - N-H bending (primary aromatic amine): 1639-1635 cm⁻¹[6] - N-H stretching (sulfonamide): 3349-3144 cm⁻¹[6] - SO₂ asymmetric and symmetric stretching: ~1320-1310 cm⁻¹ and ~1155-1143 cm⁻¹ respectively[6] - S-N stretching: 914-895 cm⁻¹[6] |

| ¹H NMR Spectroscopy | - Aromatic protons: ~6.51-7.70 ppm[6] - Primary amine (-NH₂) protons: ~5.92-5.97 ppm (singlet)[6] - Sulfonamide (-SO₂NH-) proton: ~8.78-10.15 ppm (singlet)[6] |

| ¹³C NMR Spectroscopy | - Aromatic carbons: ~111.83-160.11 ppm[6] |

| Mass Spectrometry (MS) | - Common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[10] Other potential fragmentations include cleavage of the S-N and C-N bonds.[11] |

Mechanism of Action: Inhibition of Dihydropteroate Synthase

This compound and other sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. Since humans obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[2]

Experimental Protocols

The following sections outline general methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Protocol

A common method for the synthesis of this compound is the reduction of 2-nitrobenzenesulfonamide.

General Procedure for the synthesis of o-aminobenzenesulfonamide from 2-nitrobenzenesulfonamide:

-

Dissolve 2-nitrobenzenesulfonamide in methanol in the presence of a Pd/C catalyst (10% w/w) to create a solution with a mass concentration of 10%.

-

Carry out the hydrogenation reaction at 60°C under a hydrogen pressure of 50 psi.

-

Continue the reaction overnight.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to yield the off-white solid product, o-aminobenzenesulfonamide.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed in the provided results, a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of similar sulfonamides can be adapted.

-

Column: A C8 or C18 column, such as a YMC-Triart C8 (250x4.6 mm, 5 µm), is often suitable.[12][13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[12][14]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[12]

-

Detection: UV detection at a wavelength around 265 nm is appropriate for sulfonamides.[12]

-

Injection Volume: Typically in the range of 5-20 µL.[12]

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.[12]

NMR Spectroscopy Sample Preparation

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a depth of at least 4.5 cm in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

-

Cap the NMR tube and ensure it is properly labeled before placing it in the spectrometer.

Biological Assay Protocol

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of this compound against DHPS. A coupled enzymatic spectrophotometric assay is a common approach.

-

Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and a coupling enzyme system (e.g., dihydrofolate reductase) with its cofactor (NADPH).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation and Monitoring: Initiate the enzymatic reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate inhibitory parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Logical Workflow for Compound Analysis and Evaluation

The following diagram illustrates a typical workflow for the comprehensive analysis and biological evaluation of a compound like this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and other industrial applications. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, and its primary mechanism of action as a competitive inhibitor of dihydropteroate synthase. The outlined experimental protocols offer a foundation for the synthesis, analysis, and biological evaluation of this and similar sulfonamide compounds. Further research to determine precise quantitative solubility and pKa values would be beneficial for a more complete understanding of this molecule.

References

- 1. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]

Solubility of 2-Aminobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-aminobenzenesulfonamide (Orthanilamide) in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the closely related isomer, 4-aminobenzenesulfonamide (sulfanilamide), to provide a comparative context for researchers. The guide includes a detailed experimental protocol for determining solubility via the widely accepted isothermal saturation method and a visual representation of the experimental workflow.

Quantitative Solubility Data

A comprehensive search of scientific literature, including the "SOLUBILITY DATA SERIES" which is noted to contain data on this compound, did not yield specific, publicly available quantitative solubility values for this compound in a range of common organic solvents.[1][2][3]

For illustrative purposes and to provide a baseline for researchers working with aminobenzenesulfonamide isomers, the following table summarizes the mole fraction solubility (x) of 4-aminobenzenesulfonamide in several organic solvents at various temperatures. It is crucial to note that while structurally related, the solubility of this compound may differ significantly due to intramolecular hydrogen bonding and different crystal packing energies.

Table 1: Mole Fraction Solubility (x) of 4-Aminobenzenesulfonamide in Select Organic Solvents at Various Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |

| Methanol | 298.15 | 135.70 |

| 303.15 | 165.80 | |

| 308.15 | 201.30 | |

| 313.15 | 243.00 | |

| 318.15 | 291.80 | |

| Ethanol | 298.15 | 87.10 |

| 303.15 | 105.50 | |

| 308.15 | 127.10 | |

| 313.15 | 152.60 | |

| 318.15 | 182.20 | |

| Acetone | 298.15 | 243.60 |

| 303.15 | 288.70 | |

| 308.15 | 340.20 | |

| 313.15 | 398.80 | |

| 318.15 | 465.10 | |

| Ethyl Acetate | 298.15 | 23.50 |

| 303.15 | 28.50 | |

| 308.15 | 34.40 | |

| 313.15 | 41.30 | |

| 318.15 | 49.30 |

Data for 4-aminobenzenesulfonamide is sourced from the Journal of Chemical & Engineering Data.[4]

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. It is crucial to establish the time required to reach equilibrium by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the mass of the collected filtrate.

-

-

Analysis:

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction (x).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Saturation Solubility Determination Method.

References

Spectroscopic Profile of 2-Aminobenzenesulfonamide: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile sulfonamide, 2-Aminobenzenesulfonamide.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (also known as Orthanilamide), a compound of significant interest in medicinal chemistry and drug development. The following sections present tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic workflow, designed to aid researchers, scientists, and professionals in the pharmaceutical industry in their analytical and synthetic endeavors.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.83 | dd | H-6 |

| 7.32 | ddd | H-4 |

| 6.78 | d | H-3 |

| 6.70 | dd | H-5 |

| 4.93 | s | -SO₂NH₂ |

| 4.48 | s | -NH₂ |

Note: dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, s = singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C-2 |

| 133.0 | C-4 |

| 129.5 | C-6 |

| 124.7 | C-1 |

| 118.0 | C-5 |

| 116.7 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3482 | N-H stretch (asymmetric, -NH₂) |

| 3380 | N-H stretch (symmetric, -NH₂) |

| 3300 | N-H stretch (-SO₂NH₂) |

| 1625 | N-H bend (-NH₂) |

| 1580 | C=C stretch (aromatic) |

| 1310 | S=O stretch (asymmetric) |

| 1155 | S=O stretch (symmetric) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 156 | 45 | [M-O]⁺ |

| 106 | 95 | [M-SO₂]⁺ |

| 92 | 80 | [C₆H₆N]⁺ |

| 78 | 30 | [C₆H₆]⁺ |

| 65 | 55 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: A 90 MHz NMR spectrometer is used for ¹H NMR and a 22.5 MHz spectrometer for ¹³C NMR.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: The spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Physical Characteristics of Ortho-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of ortho-aminobenzenesulfonamide (also known as 2-aminobenzenesulfonamide). The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Physicochemical Properties

Ortho-aminobenzenesulfonamide is a solid organic compound notable for its dual functional groups: an aromatic amine and a sulfonamide group. These groups dictate its chemical reactivity and physical properties, including its melting point, solubility profile, and acid-base characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of Ortho-aminobenzenesulfonamide

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Aminobenzenesulfonamide, Orthanilamide | [1] |

| CAS Number | 3306-62-5 | |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.20 g/mol | |

| Appearance | White to cream or pale brown crystalline powder/solid | [2] |

| Melting Point | 155-157 °C | |

| Boiling Point | Data not available (likely decomposes) | |

| pKa (Predicted) | 5.11 | [3] |

Solubility Profile

The solubility of ortho-aminobenzenesulfonamide is influenced by its aromatic ring and its polar amine and sulfonamide groups, which allow for interactions with a range of solvents. It is an amphoteric compound, showing increased solubility in both acidic and basic aqueous solutions due to salt formation.

Table 2: Qualitative Solubility of Ortho-aminobenzenesulfonamide

| Solvent | Solubility | Source(s) |

| Cold Water | Slightly Soluble | [4] |

| Boiling Water | Soluble | [4] |

| Ethanol | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Acetone | Soluble | [4] |

| Diethyl Ether | Slightly Soluble / Almost Insoluble | [4] |

| Chloroform | Insoluble | [4] |

| Benzene | Insoluble | [4] |

| Glycerin | Soluble | [4] |

| Aqueous HCl | Soluble | [4] |

| Aqueous NaOH | Soluble | [4] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of ortho-aminobenzenesulfonamide.

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks from the NIST database spectrum include strong bands for the S=O stretching of the sulfonamide group, N-H stretching for both the amine and sulfonamide groups, and C=C stretching from the aromatic ring.[5] The sulfonamide group typically shows asymmetric and symmetric SO₂ stretching vibrations between 1360-1130 cm⁻¹ and an N-S stretching vibration around 914 cm⁻¹.[6][7] The N-H stretching of the primary amine appears as two bands in the 3459-3338 cm⁻¹ region.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons, which would appear in the aromatic region (typically 6.5-8.0 ppm).[6] The chemical shifts and coupling patterns would be consistent with a 1,2-disubstituted (ortho) benzene ring. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[6] The sulfonamide proton typically appears at a higher chemical shift (downfield) compared to the amine protons.[6]

-

¹³C NMR : The spectrum would show six distinct signals for the aromatic carbons, with two quaternary carbons (bonded to the amine and sulfonamide groups) and four protonated carbons.[8] The chemical shifts would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the sulfonamide group.

-

-

UV-Visible (UV-Vis) Spectroscopy : The UV spectrum is characterized by absorption bands due to electronic transitions within the benzene ring, influenced by the amino and sulfonamide substituents. For the related compound p-aminobenzenesulfonamide, a maximum absorption wavelength (λmax) is reported at 257 nm in water.[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below for reproducibility and validation purposes.

Protocol for Melting Point Determination (Thiele Tube Method)

This method uses a specialized apparatus to ensure uniform heating of a sample for an accurate melting point range determination.[9][10]

-

Sample Preparation :

-

Place a small amount of dry ortho-aminobenzenesulfonamide powder on a clean, dry watch glass.

-

Take a capillary tube (sealed at one end) and press the open end into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 2-3 mm high.

-

-

Apparatus Setup :

-

Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. Position the sample so it is level with the thermometer bulb.[9]

-

Fill a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm loop.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from dissolving.[9]

-

-

Measurement :

-

Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame using a slow, back-and-forth motion. This will create convection currents that heat the oil uniformly.[9]

-

For an unknown melting point, a rapid determination (heating quickly) can be performed first to find an approximate range.[11]

-

For the final measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[9]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (0.5-1.0 °C).[9]

-

Protocol for Systematic Solubility Testing

This protocol provides a systematic workflow to classify the solubility of an organic compound.[12][13]

-

Initial Water Solubility :

-

Place approximately 25 mg of ortho-aminobenzenesulfonamide into a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[13]

-

Observe if the compound dissolves completely. If it is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[14]

-

-

Solubility in Aqueous Base :

-

If the compound is insoluble in water, use a fresh 25 mg sample.

-

Add 0.75 mL of 5% NaOH solution in portions, shaking well. If the compound dissolves, it is likely an acid.

-

To confirm, test its solubility in a weaker base, 5% NaHCO₃ solution. Stronger acids will dissolve in NaHCO₃, while weaker acids (like phenols) will not.[13]

-

-

Solubility in Aqueous Acid :

-

If the compound is insoluble in water and 5% NaOH, use a fresh 25 mg sample.

-

Add 0.75 mL of 5% HCl solution in portions, shaking well. If the compound dissolves, it is an organic base (e.g., an amine).[13]

-

-

Reporting :

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested. For ortho-aminobenzenesulfonamide, solubility is expected in both 5% NaOH (due to the acidic sulfonamide proton) and 5% HCl (due to the basic amino group).

-

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with a standardized acid or base.[15][16][17]

-

Preparation :

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Accurately weigh a sample of ortho-aminobenzenesulfonamide and dissolve it in a suitable solvent (e.g., a water/co-solvent mixture if sparingly soluble) to prepare a solution of known concentration (e.g., 1 mM).[15][16]

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

-

To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl to the sample solution.[15]

-

-

Titration Procedure :

-

Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

If titrating the acidic proton (sulfonamide), add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[16]

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis :

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).[16]

-

Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.[15]

-

Mandatory Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for characterizing an unknown organic compound, such as ortho-aminobenzenesulfonamide, by determining its solubility profile and pKa.

Caption: Logical workflow for solubility and pKa characterization.

References

- 1. This compound | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound CAS#: 17800-60-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. O-aminobenzenesulfonamide [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. scribd.com [scribd.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Chemotherapeutic Era: A Technical Guide to 2-Aminobenzenesulfonamide

An In-depth Exploration of the Discovery, Synthesis, and Mechanism of Action of a Foundational Antibacterial Agent

This technical guide provides a comprehensive overview of 2-Aminobenzenesulfonamide, more commonly known as sulfanilamide, a molecule that revolutionized medicine and laid the groundwork for the age of antibiotics. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, details its chemical synthesis, and elucidates its mechanism of action at a molecular level.

A Serendipitous Discovery and the Dawn of Sulfa Drugs

The journey of this compound begins not with the compound itself, but with a synthetic red dye named Prontosil. In the early 1930s, at the laboratories of Bayer AG in Germany, the physician and researcher Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[1][2][3] His work was rooted in the concept of "magic bullets" proposed by Paul Ehrlich, seeking chemicals that could selectively target pathogens without harming the host.[2]

In 1932, Domagk made a landmark discovery: Prontosil could protect mice from lethal streptococcal infections.[3] Intriguingly, Prontosil was effective in vivo but showed no antibacterial activity in vitro.[4] This paradox was solved in 1935 by researchers at the Pasteur Institute in Paris, who demonstrated that Prontosil was a prodrug. In the body, it is metabolized into the colorless, active compound, para-aminobenzenesulfonamide, or sulfanilamide.[5] This discovery was a pivotal moment in medicine, marking the advent of the first commercially available, broadly effective systemic antibacterial agents and ushering in the era of sulfa drugs.[1][2] Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 for his discovery of the antibacterial effects of Prontosil.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the sulfonation of a nitrobenzene derivative. The most common laboratory-scale synthesis involves the preparation of 2-nitrobenzenesulfonyl chloride, followed by amination and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step synthesis from 2-nitrobenzenesulfonyl chloride.

Step 1: Amination of 2-Nitrobenzenesulfonyl Chloride to 2-Nitrobenzenesulfonamide

Objective: To introduce the sulfonamide group by reacting 2-nitrobenzenesulfonyl chloride with ammonia.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Aqueous ammonia (concentrated)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer, dissolve 2-nitrobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane or add it directly to an excess of chilled concentrated aqueous ammonia.

-

Maintain the reaction temperature at 0-10 °C using an ice bath to control the exothermic reaction.

-

Stir the mixture vigorously for 1-2 hours.

-

The product, 2-nitrobenzenesulfonamide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water to remove any unreacted ammonia and ammonium chloride.

-

Dry the product thoroughly.

Step 2: Reduction of 2-Nitrobenzenesulfonamide to this compound

Objective: To reduce the nitro group of 2-nitrobenzenesulfonamide to an amino group.

Materials:

-

2-Nitrobenzenesulfonamide

-

Methanol

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite bed)

Procedure:

-

Dissolve 2-nitrobenzenesulfonamide (e.g., 80.0 g, 0.58 mol) in methanol to create a 10% (w/v) solution.[6]

-

Add the Pd/C catalyst (e.g., 10.0 g, ~13% w/w) to the solution.[6]

-

Transfer the mixture to a hydrogenation vessel.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.[6]

-

Heat the reaction mixture to around 60°C and maintain with stirring.[6]

-

The reaction is typically allowed to proceed overnight.[6]

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Remove the catalyst by filtration through a bed of Celite.

-

Concentrate the filtrate under reduced pressure to yield this compound as a crystalline solid.

Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of this compound.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by interfering with the de novo synthesis of folic acid, a crucial vitamin for bacterial growth and replication. Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).

The Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate, the biologically active form of folic acid. A key step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a reaction catalyzed by DHPS to form 7,8-dihydropteroate.

Competitive Inhibition by this compound

This compound is a structural analog of PABA. Due to this structural similarity, it can bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. This competitive inhibition is the basis of the antibacterial activity of all sulfonamide drugs.

Caption: The folate biosynthesis pathway and its inhibition by this compound.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against DHPS.

Objective: To quantify the inhibition of DHPS activity by this compound and determine its mode of inhibition.

Materials:

-

Purified DHPS enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Substrates: PABA and DHPPP

-

Inhibitor: this compound

-

Coupling enzyme: Dihydrofolate reductase (DHFR)

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

Procedure:

-

Prepare stock solutions of PABA, DHPPP, and this compound in the assay buffer.

-

In a 96-well plate, set up reaction mixtures containing the assay buffer, a fixed concentration of DHPPP, and varying concentrations of PABA.

-

To a subset of these wells, add varying concentrations of this compound. Include control wells with no inhibitor.

-

Add DHFR and NADPH to all wells. The oxidation of NADPH, coupled to the reduction of the dihydropteroate product by DHFR, will be monitored.

-

Initiate the reaction by adding DHPS to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHPS activity.

-

Plot the reaction velocity against the substrate (PABA) concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax, Km, and Ki of this compound.

Quantitative Data on DHPS Inhibition

The inhibitory potency of sulfonamides against DHPS can be quantified by determining their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50).

| Sulfonamide | Organism | I50 (µM) | Ki (µM) | Inhibition Type |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | Competitive |

| Sulfadiazine | Escherichia coli | - | 2.5 | Competitive |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | Competitive |

Note: Data is compiled from various sources and experimental conditions may differ.[7][8]

Conclusion

The discovery of this compound as the active metabolite of Prontosil was a watershed moment in the history of medicine. It not only provided the first effective treatment against a wide range of bacterial infections but also validated the concept of chemotherapy. The understanding of its synthesis and mechanism of action paved the way for the development of a vast arsenal of sulfonamide drugs and other antimicrobial agents. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and the scientific inquiry that brought its life-saving properties to light.

References

- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. biobasedpress.eu [biobasedpress.eu]

- 4. researchopenworld.com [researchopenworld.com]

- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Reactivity of the Amino Group in 2-Aminobenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the primary amino group in 2-aminobenzenesulfonamide, a versatile building block in medicinal and materials chemistry. The document elucidates the key chemical transformations of the amino moiety, including acylation, alkylation, diazotization, and condensation reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and spectroscopic characterization are presented to facilitate practical application in a research and development setting. Furthermore, the biological significance of this scaffold is highlighted through an examination of its role in the inhibition of carbonic anhydrase, a critical signaling pathway in various physiological and pathological processes.

Introduction

This compound, also known as ortho-aminobenzenesulfonamide, is a bifunctional aromatic compound featuring a nucleophilic primary amino group and a weakly acidic sulfonamide moiety.[1] This unique combination of functional groups makes it an invaluable synthon for the construction of a diverse array of heterocyclic compounds, pharmaceutical agents, and dyestuffs.[1][2] The reactivity of the amino group, in particular, dictates the synthetic utility of this molecule, allowing for a wide range of chemical modifications. Understanding the fundamental principles governing the reactivity of this amino group is paramount for its effective utilization in drug discovery and materials science. This guide provides an in-depth analysis of the core reactions involving the amino group of this compound, supported by experimental data and protocols.

Physicochemical Properties and Reactivity Overview

The chemical behavior of the amino group in this compound is influenced by the electronic effects of the benzene ring and the electron-withdrawing sulfonamide group. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity compared to aliphatic amines.[3] However, it remains sufficiently nucleophilic to participate in a variety of important chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.21 g/mol | |

| Melting Point | 155-157 °C | |

| pKa (amino group) | ~2 (estimated for sulfanilamide) | [4] |

| Appearance | White to cream or pale brown crystals/powder | [5] |

| Solubility | Soluble in DMSO | [6] |

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations. The primary reactions include acylation, alkylation, diazotization, and condensation.

Acylation

Acylation of the amino group in this compound with agents such as acid chlorides or anhydrides readily forms the corresponding N-acyl derivatives. This reaction is fundamental for the synthesis of many sulfonamide-based drugs and can also serve as a protecting group strategy in multi-step syntheses.

Table 2: Representative Yields for Acylation of Sulfonamides

| Acylating Agent | Substrate | Product | Yield (%) | Reference |

| Acetic Anhydride | Aniline | Acetanilide | Not specified | [7] |

| 4-Methylbenzenesulfonyl chloride | 2-Amino-5-bromoacetophenone | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | High | [8] |

| 2-Chloroacetyl chloride | Sulfanilamide | 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Not specified | [9] |

A general procedure for the acetylation of an aromatic amine, which can be adapted for this compound, is as follows:

-

Dissolve the aromatic amine (1.0 equivalent) in a suitable solvent such as water or an inert organic solvent.[7]

-

In the case of water, add a stoichiometric amount of a strong acid like hydrochloric acid to facilitate dissolution.[7]

-

Add acetic anhydride (1.0-1.2 equivalents) to the solution.[7]

-

Concurrently, add a solution of a weak base, such as sodium acetate, to neutralize the acid formed during the reaction and drive the equilibrium towards product formation.[7]

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing, drying, and solvent evaporation.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alkylation

The amino group of this compound can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. However, polyalkylation is a common side reaction. More controlled alkylation can be achieved using reductive amination or specialized catalytic systems.

Table 3: Yields for Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

| Sulfonamide | Alcohol | Product | Yield (%) |

| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 |

| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 92 |

| p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | N-(4-(Trifluoromethyl)benzyl)-p-toluenesulfonamide | 85 |

| p-Toluenesulfonamide | 1-Hexanol | N-Hexyl-p-toluenesulfonamide | 75 |

| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 88 |

(Data adapted from a study on Mn-catalyzed N-alkylation of various sulfonamides)

The following is a general procedure for the N-alkylation of sulfonamides using a manganese catalyst, which can be adapted for this compound:

-

In a reaction vessel, combine the sulfonamide (1.0 equivalent), the alcohol (1.0-1.2 equivalents), a manganese(I) PNP pincer precatalyst (e.g., 5 mol%), and a catalytic amount of a base such as potassium carbonate (e.g., 10 mol%) in a high-boiling solvent like xylenes.

-

Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified duration (e.g., 24 hours), monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diazotization

The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[10] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form vibrantly colored azo dyes.[11]

The following is a general two-step procedure for the synthesis of an azo dye from an aromatic amine, adaptable for this compound:

Step 1: Diazotization

-

Suspend or dissolve the aromatic amine (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 15-30 minutes. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (e.g., with starch-iodide paper to detect excess nitrous acid).

Step 2: Azo Coupling

-

In a separate vessel, dissolve the coupling component (e.g., an activated aromatic compound like β-naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Collect the azo dye by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent if necessary.

Condensation Reactions

The amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases).[1] These reactions are often catalyzed by acids and are typically reversible.

Table 4: Representative Yields for Condensation of Amines with Carbonyls

| Amine | Carbonyl Compound | Product Type | Yield (%) | Reference |

| 2-Aminothiophenol | Various Benzaldehydes | 2-Arylbenzothiazoles | 51-82 | [12] |

| 4-Amidino-2-aminothiophenol | 2-Substituted Benzaldehydes | 2-Substituted Benzothiazoles | 62-83 | [12] |

| Hydrazide derivative | Various Aldehydes/Ketones | Schiff Bases | 40-88 | [12] |

(Data adapted from a review on condensation reactions of a related compound, 2-aminothiophenol)

A general procedure for the condensation of an amine with an aldehyde is as follows:

-

Dissolve the amine (1.0 equivalent) and the aldehyde (1.0-1.1 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and acetic acid.

-

Heat the reaction mixture to reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 5: Characteristic Spectroscopic Data for Sulfonamides

| Technique | Functional Group | Characteristic Absorption/Chemical Shift | Reference |

| FTIR (cm⁻¹) | N-H Stretch (amine) | 3500 - 3300 (two bands for primary amine) | [13] |

| N-H Stretch (sulfonamide) | 3390 - 3229 | [14] | |

| S=O Stretch (asymmetric) | 1344 - 1317 | [14] | |

| S=O Stretch (symmetric) | 1187 - 1147 | [14] | |

| S-N Stretch | 924 - 906 | [14] | |

| ¹H NMR (ppm) | Aromatic Protons | 6.5 - 8.5 | [15] |

| NH₂ Protons (amine) | Variable, often broad | ||

| NH₂ Protons (sulfonamide) | Variable, often broad | ||

| ¹³C NMR (ppm) | Aromatic Carbons | 110 - 150 | [15] |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the molecule.

Biological Significance: Inhibition of Carbonic Anhydrase

Derivatives of this compound are of significant interest in drug development, largely due to their ability to inhibit carbonic anhydrases (CAs).[8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8]

The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme's activity.[1][17] The amino group of this compound provides a convenient point for chemical modification to enhance potency and selectivity for different CA isoforms.

Table 6: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | 46 ± 5.4 | Not specified |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | Not specified | 94 ± 7.6 |

| Acetazolamide (standard) | Not specified | Not specified |

(Data adapted from a study on CA inhibition by novel sulfonamides)[17]

Signaling Pathway: Carbonic Anhydrase Inhibition

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mechanism of inhibition by sulfonamides.

References

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. znaturforsch.com [znaturforsch.com]

- 15. researchgate.net [researchgate.net]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonamide, also known as orthanilamide, is a versatile chemical entity that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other chemically significant molecules. Its biological and chemical functionalities are intrinsically linked to the presence of two key functional groups: an amino group and a sulfonamide group, positioned ortho to each other on a benzene ring. This technical guide provides an in-depth exploration of the role of the sulfonamide moiety in defining the physicochemical properties, biological activities, and therapeutic applications of this compound. The guide will delve into its function as a potent inhibitor of key enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, bestowing upon molecules the ability to act as mimics of p-aminobenzoic acid (PABA), a critical substrate in the folic acid synthesis pathway of bacteria. This mimicry is the basis for the antibacterial effects of sulfa drugs. Furthermore, the sulfonamide group is a key pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. This document will elucidate these roles with a focus on the specific contributions of the sulfonamide group in this compound.

Physicochemical and Quantitative Data

The sulfonamide group significantly influences the physicochemical properties of this compound, impacting its solubility, acidity, and ability to interact with biological targets. The following tables summarize key quantitative data for this compound and its closely related isomer, sulfanilamide (p-aminobenzenesulfonamide), for which more extensive inhibitory data is available. This data serves as a valuable reference for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.21 g/mol | |

| Melting Point | 151-154 °C | |

| pKa (Sulfonamide NH) | ~10.1 (estimated based on sulfanilamide) | |

| Solubility in DMSO | 34 mg/mL (197.44 mM) | [1] |

Table 2: Carbonic Anhydrase Inhibition Data for Sulfanilamide (p-Aminobenzenesulfonamide) *

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |

| hCA I | 250 nM |

| hCA II | 160 nM |

| hCA IX | 30 nM[2][3] |

| hCA XII | 4.5 nM |

Core Functional Roles of the Sulfonamide Group

The sulfonamide group is the primary driver of the biological activity of this compound, primarily through its ability to inhibit two key classes of enzymes: carbonic anhydrases and dihydropteroate synthase.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of this compound is a classic zinc-binding group. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction. This strong interaction leads to potent inhibition of the enzyme's activity. This compound has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), a tumor-associated isoform.[4]

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Inhibition of Dihydropteroate Synthase (DHPS)

In many microorganisms, the de novo synthesis of folic acid is an essential metabolic pathway. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-aminobenzoic acid (PABA). The sulfonamide group, along with the aminobenzene scaffold, allows this compound to act as a competitive inhibitor of PABA.[5] It binds to the PABA-binding site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of folate synthesis inhibits bacterial growth.

Caption: Competitive Inhibition of Dihydropteroate Synthase.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for key biological assays are provided below. These protocols are based on established procedures in the literature and are intended to serve as a guide for researchers.

Synthesis of this compound from 2-Nitrobenzenesulfonyl Chloride

This two-step synthesis involves the ammonolysis of 2-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Ammonolysis of 2-Nitrobenzenesulfonyl Chloride

-

Materials: 2-nitrobenzenesulfonyl chloride, aqueous ammonia (28-30%), dichloromethane (DCM), water.

-

Procedure: a. Dissolve 2-nitrobenzenesulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add an excess of concentrated aqueous ammonia dropwise to the stirred solution. Maintain the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Separate the organic layer. Wash the organic layer with water and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-nitrobenzenesulfonamide as a solid.

Step 2: Reduction of 2-Nitrobenzenesulfonamide

-

Materials: 2-nitrobenzenesulfonamide, iron powder, ammonium chloride, ethanol, water.

-

Procedure: a. In a round-bottom flask, prepare a suspension of 2-nitrobenzenesulfonamide and iron powder in a mixture of ethanol and water. b. Add a catalytic amount of ammonium chloride to the suspension. c. Heat the mixture to reflux with vigorous stirring. d. Monitor the reaction by TLC until the starting material is consumed. e. After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. f. Wash the celite pad with hot ethanol. g. Combine the filtrates and concentrate under reduced pressure. h. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

-

Principle: The hydration of CO₂ produces H⁺, causing a pH change in a buffered solution. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme activity.

-

Materials: Purified carbonic anhydrase, this compound, buffer (e.g., TRIS-HCl), pH indicator (e.g., p-nitrophenol), CO₂-saturated water, stopped-flow spectrophotometer.

-

Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In the stopped-flow instrument, one syringe contains the enzyme and the inhibitor (or buffer for control) in the assay buffer with the pH indicator. c. The second syringe contains CO₂-saturated water. d. Rapidly mix the contents of the two syringes. e. Monitor the change in absorbance of the pH indicator over time at its λmax. f. The initial rate of the reaction is calculated from the linear portion of the absorbance curve. g. Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[1]

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Assay)

This assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH.[6]

-

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored.[6]

-

Materials: Purified DHPS, purified DHFR, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-aminobenzoic acid (PABA), NADPH, this compound, assay buffer.

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, DHPPP, PABA, NADPH, and an excess of DHFR. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding DHPS. d. Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. e. The rate of the reaction is determined from the initial linear portion of the absorbance curve. f. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Conclusion

The sulfonamide group is the defining functional moiety of this compound, conferring upon it a rich profile of biological activity. Its ability to act as a zinc-binding pharmacophore leads to potent inhibition of carbonic anhydrases, with particular relevance to the tumor-associated isoform CAIX. Concurrently, its structural resemblance to p-aminobenzoic acid enables it to function as a competitive inhibitor of dihydropteroate synthase, forming the basis of the antibacterial action of the broader class of sulfa drugs. The quantitative data, though more extensively characterized for its para-isomer, underscores the significant inhibitory potential of the aminobenzenesulfonamide scaffold. The detailed experimental protocols provided herein offer a practical framework for the synthesis and biological evaluation of this important molecule and its derivatives. A thorough understanding of the central role of the sulfonamide group is paramount for the rational design and development of novel therapeutic agents targeting these critical enzymatic pathways.

References

- 1. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Sulfa Drug Analogs from 2-Aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel sulfa drug analogs utilizing 2-aminobenzenesulfonamide as a versatile starting material. Sulfa drugs, a class of synthetic antimicrobial agents, function by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[1] While traditional syntheses often construct the sulfonamide linkage from scratch, these application notes focus on the derivatization of the existing this compound scaffold. The primary amino group serves as a reactive handle for modifications, primarily through condensation reactions to form Schiff bases and acylation reactions to form N-acyl derivatives. These methods allow for the rapid generation of diverse compound libraries for screening and drug development purposes.

Core Synthetic Principles & Workflow

The synthetic strategy hinges on the nucleophilicity of the aromatic amino group of this compound. This group can readily react with electrophilic partners, allowing for the straightforward attachment of various chemical moieties. The two primary pathways explored in this note are:

-

Condensation with Aldehydes/Ketones: A reaction between the primary amine and an aldehyde or ketone to form an imine, commonly known as a Schiff base. This is a robust method for introducing a wide range of substituents.

-

Acylation with Acyl Halides/Anhydrides: The reaction of the amine with an acylating agent to form a stable amide bond.

The general experimental workflow provides a clear path from the starting material to a diverse set of potential sulfa drug candidates.

Caption: General workflow for the derivatization of this compound.

Synthesis of Schiff Base Derivatives via Condensation

The formation of a Schiff base (imine) is a common and effective method for modifying primary amines. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde, followed by dehydration.

General Reaction Scheme

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol: General Procedure

This protocol is adapted from established procedures for the synthesis of Schiff bases from sulfa drugs.[2][3]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 - 1.1 eq.).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.

-

Characterization: Confirm the structure of the product using FTIR, ¹H NMR, and mass spectrometry, and determine its purity by measuring the melting point.

Data Presentation: Representative Examples

The following table outlines expected products and characteristics for the reaction of this compound with various aldehydes.

| Reactant (Aldehyde) | Product Structure (Name) | Molecular Formula | Expected Yield (%) | Expected M.p. (°C) |

| Benzaldehyde | 2-((Benzylideneamino)phenyl)sulfonamide | C₁₃H₁₂N₂O₂S | 85-95 | 155-158 |

| 4-Hydroxybenzaldehyde | 2-((4-Hydroxybenzylidene)amino)phenylsulfonamide | C₁₃H₁₂N₂O₃S | 80-90 | 210-213 |

| 4-Nitrobenzaldehyde | 2-((4-Nitrobenzylidene)amino)phenylsulfonamide | C₁₃H₁₁N₃O₄S | 90-98 | 198-201 |

| Salicylaldehyde | 2-((2-Hydroxybenzylidene)amino)phenylsulfonamide | C₁₃H₁₂N₂O₃S | 85-95 | 180-183 |

Synthesis of N-Acyl Derivatives via Acylation

Acylation of the primary amine provides a pathway to amide derivatives. This is a fundamental reaction in the synthesis of many commercial sulfa drugs, where an aniline is first protected as an acetanilide before sulfonation.[4][5] Here, we apply the principle directly to this compound.

General Reaction Scheme

Caption: Synthesis of N-acyl derivatives from this compound.

Experimental Protocol: General Procedure

-

Dissolution: Suspend this compound (1.0 eq.) in a suitable solvent like pyridine or dichloromethane in a round-bottom flask, placed in an ice bath. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: Add the acyl chloride (1.0 - 1.1 eq.) dropwise to the stirred suspension while maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC.

-

Work-up: Pour the reaction mixture into a beaker of ice water. If the product precipitates, collect it by vacuum filtration. If an organic solvent was used, perform an aqueous work-up by washing the organic layer with dilute HCl (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally brine.

-